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Compound of Interest

Compound Name: Ethyl thiazol-2-ylglycinate

Cat. No.: B15223357

Introduction: This guide provides a comparative overview of spectroscopic data for ethyl and
other alkyl thiazole-based glycinate analogs. Direct, comprehensive spectroscopic data for
Ethyl thiazol-2-ylglycinate is not readily available in public databases. Therefore, this
document focuses on the well-characterized and structurally similar compound, Ethyl 2-amino-
4-thiazoleacetate, as a primary standard. Data for other related thiazole derivatives are
included for comparison, offering researchers and drug development professionals a valuable
reference for this class of compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-thiazoleacetate
and related thiazole-containing esters. These compounds share a common thiazole core, with
variations in the ester group and substitution on the thiazole ring.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (6, ppm)

Compound Solvent o
and Multiplicity
_ 1.25 (t, 3H), 3.55 (s, 2H), 4.15
Ethyl 2-amino-4-
. CDCls (g, 2H), 5.05 (s, 2H, NHz), 6.25
thiazoleacetate
(s, IH)[1][2]
_ Data for a related structure,
(5-Formyl-thiazol-2-yl)- - ) )
] ] N/A specific shifts not fully detailed
carbamic acid tert-butyl ester ) )
in available sources.[3]
tert-Butyl acetate (for
. N/A 1.45 (s, 9H), 1.95 (s, 3H)[4]
comparison of ester group)
= 13 1
Compound Solvent Chemical Shift (6, ppm)
Ethyl 2-amino-4- N/A 14.1, 36.9, 61.2, 102.5, 149.0,
thiazoleacetate 169.0, 171.0[5][6]
tert-Butyl acetate (for
N/A 22.1,28.4,80.4,170.1[7]

comparison of ester group)

Table 3: IR SpectroscopicData

Key Absorption Bands

Compound Technique
(cm™)
~3400-3200 (N-H stretch),
~3100 (C-H stretch, aromatic),
Ethyl 2-amino-4- ~2980 (C-H stretch, aliphatic),
KBr Wafer / ATR

thiazoleacetate

~1735 (C=0 stretch, ester),
~1620 (C=N stretch, thiazole),
~1540 (N-H bend)[2]

Table 4: Mass Spectrometry Data
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Key Mass-to-Charge

Compound lonization Method .
Ratios (m/z)
Ethyl 2-amino-4- 186 (M+), 141, 114, 113, 86,
_ GC-MS (El)
thiazoleacetate 71[2]

2-Acetylthiazole (for thiazole o
) Electron lonization 127 (M+), 85, 58, 43[8]
fragmentation pattern)

2-Methylthiazole (for thiazole o
) Electron lonization 99 (M+), 58, 57, 45[9]
fragmentation pattern)

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.
 Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[10]

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, DMSO-de). Tetramethylsilane (TMS) is often added
as an internal standard (0 ppm).

e 1H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse
sequence is used to acquire the spectrum. Key parameters include a sufficient number of
scans to achieve a good signal-to-noise ratio, a spectral width covering the expected
chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[11]

e 13C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Proton decoupling
is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is required due to the low natural abundance of 13C.[12]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to TMS. Integration of
'H NMR signals helps determine the relative number of protons.
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Fourier-Transform Infrared (FTIR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.
e Instrumentation: An FTIR spectrometer.
e Sample Preparation:

o Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed
directly onto the ATR crystal (e.g., diamond). This is a common and rapid method requiring
minimal sample preparation.[13]

o KBr Pellet (for solids): A few milligrams of the solid sample are ground with potassium
bromide (KBr) and pressed into a thin, transparent pellet.

e Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is
recorded. Then, the sample spectrum is recorded. The instrument passes an infrared beam
through the sample and measures the absorption at different frequencies, typically in the
range of 4000-400 cm~1,[14][15]

o Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

» Objective: To determine the molecular weight and fragmentation pattern of the molecule.
» Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

« lonization Method (Electron lonization - El): The sample is introduced into the ion source,
where it is bombarded with a high-energy electron beam (typically 70 eV).[16][17] This
causes the molecule to ionize and fragment. This is a "hard" ionization technique that
provides structural information through fragmentation patterns.[18]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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+ Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The peak with the highest m/z often represents the molecular ion
(M+).

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
standard.

Chemical Standard Received

Sample Preparation
(Dissolving, Pelletizing, etc.)

Spectroscopic Analysis

NMR Spectroscopy

(1H, 13C) FTIR Spectroscopy

Data Processing & Interpretation

Comparison with Reference Data

Final Report & Guide Publication

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization of chemical standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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